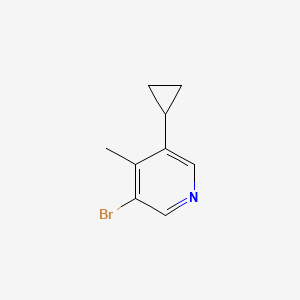

3-Bromo-5-cyclopropyl-4-methylpyridine

Description

BenchChem offers high-quality 3-Bromo-5-cyclopropyl-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-cyclopropyl-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-cyclopropyl-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-6-8(7-2-3-7)4-11-5-9(6)10/h4-5,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVONRWPXIZBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-cyclopropyl-4-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-Bromo-5-cyclopropyl-4-methylpyridine, a key building block for the synthesis of novel chemical entities with potential applications in medicinal chemistry. This document delves into its chemical properties, proposes a detailed synthetic pathway, explores its reactivity, and discusses its potential in the landscape of drug discovery, all while grounding the information in established chemical principles and data from analogous structures.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic functionalization of the pyridine ring with substituents like halogens, alkyl, and cycloalkyl groups allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. 3-Bromo-5-cyclopropyl-4-methylpyridine represents a trifecta of valuable functionalities: a bromine atom for versatile cross-coupling reactions, a metabolically robust cyclopropyl group, and a methyl group to modulate steric and electronic properties.

Chemical Identity and Physicochemical Properties

| Property | Predicted/Inferred Value | Source/Basis |

| Molecular Formula | C₉H₁₀BrN | Appchem[2] |

| Molecular Weight | 212.09 g/mol | Appchem[2] |

| CAS Number | 1404367-13-0 | Appchem[2] |

| Appearance | Likely a colorless to yellow liquid or low-melting solid | Analogy to 3-bromo-4-methylpyridine[3] |

| Boiling Point | Predicted to be >200 °C | Analogy to 3-bromo-4-methylpyridine (199-200 °C)[3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General principle for similar organic molecules |

| LogP | ~2.8 | PubChem (Computed for 3-bromo-4-cyclopropyl-5-methylpyridine)[4] |

Proposed Synthesis Pathway

A plausible and efficient synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine can be conceptualized based on established methodologies for the synthesis of substituted pyridines. A retro-synthetic analysis suggests that the target molecule can be constructed from a suitably substituted pyridine precursor.

Caption: Proposed synthetic route for 3-Bromo-5-cyclopropyl-4-methylpyridine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Amino-4-methylpyridine

-

To a solution of 4-methyl-3-nitropyridine in ethanol, add a catalytic amount of 10% Palladium on carbon.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-amino-4-methylpyridine.

Step 2: Synthesis of 3-Bromo-4-methylpyridine

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an amino group on an aromatic ring to a bromide.

-

Suspend 3-amino-4-methylpyridine in an aqueous solution of hydrobromic acid (48%).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture, basify with a sodium hydroxide solution, and extract with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3-bromo-4-methylpyridine.[3]

Step 3: Synthesis of 3-Bromo-5-iodo-4-methylpyridine

Rationale: Directed ortho-metalation allows for the regioselective introduction of an electrophile. The bromine at the 3-position can direct lithiation to the 2- or 4-position. However, the 4-methyl group will sterically hinder the 4-position, favoring lithiation at the 5-position.

-

Dissolve 3-bromo-4-methylpyridine in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add a solution of iodine in THF dropwise.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield 3-bromo-5-iodo-4-methylpyridine.

Step 4: Synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine

Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The C-I bond is more reactive towards oxidative addition than the C-Br bond, allowing for selective coupling at the 5-position.

-

To a degassed mixture of a suitable solvent (e.g., 1,4-dioxane and water), add 3-bromo-5-iodo-4-methylpyridine, cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography.

Spectroscopic Characterization (Predicted)

Based on the proposed structure and data from analogous compounds, the following spectroscopic characteristics are anticipated:

-

¹H NMR:

-

Two singlets in the aromatic region corresponding to the protons at the 2- and 6-positions of the pyridine ring.

-

A singlet for the methyl group protons.

-

A multiplet for the methine proton of the cyclopropyl group.

-

Two multiplets for the methylene protons of the cyclopropyl group.

-

-

¹³C NMR:

-

Signals for the five carbons of the pyridine ring, with the carbon bearing the bromine atom shifted downfield.

-

A signal for the methyl carbon.

-

Signals for the methine and methylene carbons of the cyclopropyl group.

-

-

IR Spectroscopy:

-

Characteristic C-H stretching vibrations for the aromatic, methyl, and cyclopropyl groups.

-

C=C and C=N stretching vibrations for the pyridine ring.

-

C-Br stretching vibration in the fingerprint region.

-

-

Mass Spectrometry (EI):

-

A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

-

Fragmentation patterns involving the loss of the bromine atom, methyl group, and cleavage of the cyclopropyl ring.

-

Chemical Reactivity and Synthetic Utility

The bromine atom at the 3-position of 3-Bromo-5-cyclopropyl-4-methylpyridine is the primary site of reactivity, making it a versatile intermediate for further functionalization.

Suzuki-Miyaura Cross-Coupling

The C-Br bond can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide range of boronic acids and esters. This allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 3-position, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Caption: Suzuki-Miyaura cross-coupling of 3-Bromo-5-cyclopropyl-4-methylpyridine.

Other Cross-Coupling Reactions

Beyond Suzuki coupling, the C-Br bond can be utilized in other important transformations, including:

-

Buchwald-Hartwig Amination: For the introduction of primary and secondary amines.

-

Sonogashira Coupling: For the installation of alkyne moieties.

-

Stille Coupling: For coupling with organostannanes.

-

Heck Reaction: For the formation of carbon-carbon bonds with alkenes.

Role in Drug Discovery and Medicinal Chemistry

The structural features of 3-Bromo-5-cyclopropyl-4-methylpyridine make it an attractive starting material for the design of novel therapeutic agents.

-

The Cyclopropyl Moiety: The cyclopropyl group is increasingly utilized in drug design to improve a compound's metabolic stability by blocking potential sites of oxidation. Its rigid nature can also help to lock in a bioactive conformation, potentially increasing potency and reducing off-target effects.[5]

-

The Pyridine Core: As a bioisostere for a phenyl ring, the pyridine nitrogen can act as a hydrogen bond acceptor, leading to improved interactions with biological targets.[1]

-

Versatility for Library Synthesis: The reactivity of the bromine atom allows for the creation of large and diverse libraries of compounds, which is essential for hit-to-lead optimization in drug discovery programs.

Derivatives of substituted pyridines have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6] The unique combination of substituents in 3-Bromo-5-cyclopropyl-4-methylpyridine provides a promising starting point for the exploration of new chemical space in the search for novel therapeutics.

Safety and Handling

While a specific safety data sheet (SDS) for 3-Bromo-5-cyclopropyl-4-methylpyridine is not widely available, based on related brominated pyridines, the following precautions should be taken:

-

Hazard Statements (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

3-Bromo-5-cyclopropyl-4-methylpyridine is a strategically designed chemical building block with significant potential for the synthesis of novel compounds in the field of drug discovery. Its combination of a versatile reactive handle (the bromine atom), a metabolically robust and conformationally restricting cyclopropyl group, and a modulating methyl group on a privileged pyridine scaffold makes it a valuable tool for medicinal chemists. While further experimental validation of its properties and reactivity is warranted, the information presented in this guide, based on established chemical principles and data from analogous structures, provides a solid foundation for its application in research and development.

References

-

(No author provided). 3,5-Dibromo-4-methylpyridine. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70977600, 3-Bromo-4-cyclopropyl-5-methylpyridine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 68784318, 3-Bromo-5-chloro-4-methylpyridine. [Link]

-

Appchem. 3-Bromo-5-cyclopropyl-4-methylpyridine. [Link]

-

Zhang, Y., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]

-

(No author provided). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

-

(No author provided). Supporting Information. The Royal Society of Chemistry. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

(No author provided). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

-

(No author provided). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

(No author provided). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. ACS Publications. [Link]

-

(No author provided). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. The Royal Society of Chemistry. [Link]

-

(No author provided). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

-

(No author provided). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. [Link]

-

(No author provided). Infrared Spectroscopy. CDN. [Link]

-

(No author provided). database IR spectra INFRARED SPECTROSCOPY. Doc Brown's Chemistry. [Link]

-

Pipzine Chemicals. 3-Bromo-5-cyclopropylpyridine. [Link]

-

(No author provided). Synthesis method of 3-bromo-5-methylpyridine. Patsnap. [Link]

-

Sharma, V., et al. (2007). Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. [Link]

-

(No author provided). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

(No author provided). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Bromo-4-cyclopropyl-5-methylpyridine | C9H10BrN | CID 70977600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]

- 6. 3-Bromo-5-cyclopropylpyridine | Chemical Properties, Safety Data, Applications & Supplier China [pipzine-chem.com]

A-Z Guide to 3-Bromo-5-cyclopropyl-4-methylpyridine: Synthesis, Properties, and Applications

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-cyclopropyl-4-methylpyridine, a key heterocyclic building block in modern medicinal chemistry. The document details the compound's critical physicochemical properties, offers an in-depth analysis of its synthetic pathways, and explores its applications in the development of novel therapeutic agents. This guide is intended to serve as a vital resource for researchers, chemists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the utilization of this versatile chemical intermediate.

Introduction and Significance

3-Bromo-5-cyclopropyl-4-methylpyridine is a substituted pyridine derivative that has garnered significant interest within the pharmaceutical and agrochemical industries. Its unique structural combination, featuring a reactive bromine atom, a lipophilic cyclopropyl group, and a methyl group on the pyridine core, makes it an invaluable synthon for creating complex molecular architectures.

The bromine atom at the 3-position serves as a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug discovery, allowing for the efficient and modular construction of compound libraries to explore structure-activity relationships (SAR).[1][2] The cyclopropyl moiety is a well-regarded feature in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of a lead compound.

This guide will systematically detail the known information about this compound, providing a solid foundation for its use in research and development.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical and chemical properties are paramount for its effective use in synthesis and formulation.

CAS Number: The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number. However, the search results indicate that the CAS number 1404367-11-8 is associated with 3-Bromo-4-cyclopropyl-5-methylpyridine , a structural isomer of the requested compound.[3] It is crucial for researchers to verify the exact isomer required for their specific synthetic route. For the purpose of this guide, we will refer to the properties associated with the isomer found in the search results.

Table 1: Key Physicochemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | 3-bromo-4-cyclopropyl-5-methylpyridine | PubChem[3] |

| Molecular Formula | C₉H₁₀BrN | PubChem[3] |

| Molecular Weight | 212.09 g/mol | PubChem[3] |

| Canonical SMILES | CC1=CN=CC(=C1C2CC2)Br | PubChem[3] |

| InChIKey | YWTMGPHEZSJWBN-UHFFFAOYSA-N | PubChem[3] |

| Monoisotopic Mass | 210.99966 Da | PubChem[3] |

| XLogP3 | 2.8 | PubChem[3] |

| Appearance | Predicted: Solid | Pipzine Chemicals[4] |

| Boiling Point | Predicted: 262.7°C at 760 mmHg | Pipzine Chemicals[4] |

| Density | Predicted: 1.52 g/cm³ | Pipzine Chemicals[4] |

| Flash Point | Predicted: 112.7°C | Pipzine Chemicals[4] |

Note: Some physical properties are predicted and should be confirmed experimentally.

Synthesis and Manufacturing Insights

The synthesis of substituted pyridines is a well-established field, yet the specific arrangement of substituents in 3-Bromo-5-cyclopropyl-4-methylpyridine requires a carefully planned synthetic strategy. While a direct, one-pot synthesis is unlikely, multi-step sequences starting from simpler pyridine precursors are common.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the late-stage introduction of either the bromine or the cyclopropyl group onto a pre-functionalized pyridine ring. Key disconnections could involve:

-

Bromination of a 5-cyclopropyl-4-methylpyridine intermediate.

-

Cyclopropanation of a 3-bromo-5-H-4-methylpyridine or a related precursor.

-

Suzuki or other cross-coupling reactions to introduce the cyclopropyl group.

Illustrative Synthetic Pathway

While specific patented syntheses for this exact molecule were not found, a plausible route can be constructed based on established pyridine chemistry. A common strategy involves the modification of commercially available pyridine derivatives. For example, a synthetic route could begin with a bromination reaction on a suitable methylpyridine precursor, followed by the introduction of the cyclopropyl group.[5][6]

Workflow: General Synthetic Approach

Caption: A generalized two-step synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on known chemical transformations for similar structures.[7] This is an illustrative procedure and must be adapted and optimized under controlled laboratory conditions.

Step 1: Diazotization and Bromination of an Aminopyridine Precursor

-

Rationale: The Sandmeyer reaction or a related diazotization-bromination sequence is a classic and reliable method for introducing a bromine atom onto an aromatic ring starting from an amino group.[5]

-

Procedure: a. To a cooled solution (-5 °C) of 48% hydrobromic acid, add the starting material, 3-amino-5-cyclopropyl-4-methylpyridine. b. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 0 °C. c. Stir the reaction mixture for 30-60 minutes at 0 °C. d. The reaction is then carefully quenched and neutralized with a base (e.g., NaOH solution) to a pH of ~9. e. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). f. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. g. The crude product is purified by column chromatography to yield 3-Bromo-5-cyclopropyl-4-methylpyridine.

Self-Validation: Progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material. The final product's identity and purity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

Applications in Research and Drug Development

Substituted pyridines are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[1] The title compound serves as a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications.

4.1 Role as a Key Building Block

The primary application of 3-Bromo-5-cyclopropyl-4-methylpyridine is as an intermediate in multi-step syntheses. The bromine atom is primed for participation in palladium-catalyzed cross-coupling reactions. This allows for the strategic attachment of various aryl, heteroaryl, or alkyl groups, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

4.2 Potential Therapeutic Areas

While specific drugs derived directly from this compound are not publicly detailed, its structural motifs are present in molecules targeting a range of diseases:

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted pyridine cores. Bromodomain-containing protein 4 (BRD4) is one such target in cancer therapy where pyridine-based inhibitors have shown promise.[8]

-

Neuroscience: The blood-brain barrier permeability and metabolic stability offered by the cyclopropyl group make this scaffold attractive for developing agents targeting the central nervous system (CNS). For instance, related structures have been investigated as γ-secretase inhibitors for Alzheimer's disease.[9]

-

Inflammatory Diseases: The pyridine scaffold is integral to various anti-inflammatory drugs.

Diagram: Application in Drug Discovery Workflow

Caption: Role as a starting material in a typical drug discovery pipeline.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

5.1 Hazard Identification

Based on safety data for structurally similar compounds like 3-Bromo-4-methylpyridine and 3-Bromopyridine, the following hazards can be anticipated:[10][11][12]

-

Harmful if swallowed. [12]

-

Causes skin irritation. [12]

-

Causes serious eye irritation. [12]

-

May cause respiratory irritation. [12]

-

May be a combustible liquid.[11]

Table 2: GHS Hazard Statements for Similar Compounds

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| H226/H227 | Flammable/Combustible liquid and vapor |

5.2 Recommended Handling Procedures

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][13]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

-

Wash hands and any exposed skin thoroughly after handling.[10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[10][11]

5.3 Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]

-

Keep away from strong oxidizing agents.[10]

-

Some related compounds are noted as being light-sensitive; storage in an amber vial or dark location is recommended.[13]

Conclusion

3-Bromo-5-cyclopropyl-4-methylpyridine stands out as a highly valuable and versatile building block for chemical synthesis. Its well-defined reactive sites allow for predictable and efficient elaboration into more complex molecular targets. While its primary utility lies in serving as a foundational intermediate, the structural features it possesses are directly relevant to the core principles of modern medicinal chemistry—enhancing metabolic stability, potency, and synthetic accessibility. This guide has provided a consolidated resource covering its properties, synthesis, and applications, empowering researchers to leverage this compound effectively in their drug discovery and development endeavors.

References

-

PubChem. 3-Bromo-4-cyclopropyl-5-methylpyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine. [Link]

-

Pipzine Chemicals. 3-Bromo-5-cyclopropylpyridine. [Link]

- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

PubMed. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][3][14] triazolo [4, 3-d][3] diazepin-8-amine derivatives as potential BRD4 inhibitors. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet: 3-BROMO-4-METHYLPYRIDINE. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. [Link]

-

ResearchGate. 4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors. [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. [Link]

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Bromo-4-cyclopropyl-5-methylpyridine | C9H10BrN | CID 70977600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-cyclopropylpyridine | Chemical Properties, Safety Data, Applications & Supplier China [pipzine-chem.com]

- 5. nbinno.com [nbinno.com]

- 6. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 7. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 8. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-5-cyclopropyl-4-methylpyridine: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 3-Bromo-5-cyclopropyl-4-methylpyridine (CAS No. 1404367-13-0). This substituted pyridine derivative is a valuable building block in medicinal chemistry, offering a unique combination of steric and electronic properties that are attractive for the design of novel therapeutic agents. This document delves into the rationale behind its synthesis, provides a plausible experimental protocol based on established chemical transformations, and discusses its potential in the development of kinase inhibitors and other targeted therapies.

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of approved drugs and clinical candidates.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and protein-ligand interactions. The substitution pattern on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.

3-Bromo-5-cyclopropyl-4-methylpyridine is a particularly interesting scaffold for several reasons. The bromine atom at the 3-position provides a versatile handle for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions.[3][4] The cyclopropyl group at the 5-position is a bioisostere for larger, more flexible alkyl groups and can impart conformational rigidity, enhance metabolic stability, and improve binding affinity by filling hydrophobic pockets in target proteins.[5] The methyl group at the 4-position can provide a steric anchor and influence the overall electronic nature of the pyridine ring.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Bromo-5-cyclopropyl-4-methylpyridine is characterized by a pyridine ring substituted with a bromine atom, a cyclopropyl group, and a methyl group at positions 3, 5, and 4, respectively.

Structural Formula

Caption: Retrosynthetic analysis for 3-Bromo-5-cyclopropyl-4-methylpyridine.

Synthesis of the Key Intermediate: 3,5-Dibromo-4-methylpyridine

Reaction Scheme:

Caption: Synthesis of 3,5-Dibromo-4-methylpyridine.

Experimental Protocol:

-

Materials: 4-Methylpyridine, Oleum (20% SO₃), Bromine, Sodium hydroxide, Dichloromethane.

-

Procedure:

-

To a stirred solution of oleum at 0 °C, slowly add 4-methylpyridine while maintaining the temperature below 10 °C.

-

After the addition is complete, warm the mixture to room temperature and then heat to 80 °C.

-

Slowly add bromine to the reaction mixture at 80 °C.

-

After the addition of bromine, continue heating the mixture at 120 °C for 24 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution while cooling in an ice bath.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,5-dibromo-4-methylpyridine.

-

Causality of Experimental Choices:

-

Oleum: The use of fuming sulfuric acid (oleum) as a solvent and catalyst is crucial for the bromination of the electron-deficient pyridine ring. The highly acidic medium protonates the pyridine nitrogen, further deactivating the ring towards electrophilic substitution. However, it also facilitates the formation of the highly electrophilic brominating species.

-

Temperature Control: The initial cooling is necessary to control the exothermic reaction between 4-methylpyridine and oleum. The subsequent heating is required to overcome the activation energy for the bromination of the deactivated pyridine ring.

Final Step: Suzuki-Miyaura Cross-Coupling

Reaction Scheme:

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-selective functionalization of pyridine - American Chemical Society [acs.digitellinc.com]

- 3. mdpi.com [mdpi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-Bromo-5-cyclopropyl-4-methylpyridine: A Case of Undisclosed Characterization

A comprehensive search for the spectroscopic data (NMR, IR, and MS) of 3-Bromo-5-cyclopropyl-4-methylpyridine across scientific literature, chemical databases, and supplier technical sheets has revealed that this information is not publicly available. While the compound is listed in some chemical databases and by suppliers, the detailed experimental data required for an in-depth technical guide—including nuclear magnetic resonance (NMR) spectra, infrared (IR) absorption data, and mass spectrometry (MS) fragmentation analysis—is not provided.

The investigation included targeted searches for the synthesis and characterization of 3-Bromo-5-cyclopropyl-4-methylpyridine. Typically, publications detailing the synthesis of a novel compound will include its full spectroscopic characterization as primary evidence of its identity and purity. However, no such publication with the necessary experimental details for this specific molecule could be located.

Information on structurally similar compounds, such as 3-Bromo-5-chloro-4-methylpyridine and 3-Bromo-4-cyclopropyl-5-methylpyridine, is available in databases like PubChem. These entries, however, are limited to computed properties and do not contain experimentally determined spectra. Similarly, commercial suppliers of related pyridine derivatives do not offer public access to the spectroscopic data for this particular compound.

Without access to the primary NMR, IR, and MS data for 3-Bromo-5-cyclopropyl-4-methylpyridine, it is not possible to construct the requested in-depth technical guide. The core of such a guide would be the analysis and interpretation of these spectra to elucidate the compound's molecular structure and properties. As this foundational information is not in the public domain, any attempt to create a guide would be speculative and lack the scientific integrity required for the target audience of researchers and drug development professionals.

Therefore, the request to create a detailed technical guide on the spectroscopic data of 3-Bromo-5-cyclopropyl-4-methylpyridine cannot be fulfilled at this time due to the unavailability of the necessary experimental data.

3-Bromo-5-cyclopropyl-4-methylpyridine solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 3-Bromo-5-cyclopropyl-4-methylpyridine

Executive Summary

3-Bromo-5-cyclopropyl-4-methylpyridine is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. The strategic placement of a bromine atom, a cyclopropyl group, and a methyl group on the pyridine scaffold presents a unique combination of electronic and steric properties. A thorough understanding of its solubility and stability is paramount for its effective use in drug development, process chemistry, and formulation. This guide provides a comprehensive framework for characterizing these critical physicochemical properties. Due to the limited availability of specific experimental data for this compound in public literature, this document emphasizes the foundational principles and robust experimental protocols necessary for researchers to determine its solubility and stability profiles in a scientifically rigorous manner. We will delve into the theoretical underpinnings of its expected behavior, provide detailed, self-validating experimental workflows, and discuss the interpretation of the resulting data in line with established regulatory standards.

Molecular Profile and Predicted Physicochemical Properties

The chemical behavior of 3-Bromo-5-cyclopropyl-4-methylpyridine is dictated by the interplay of its constituent functional groups.

-

Pyridine Ring: The nitrogen heteroatom makes the ring electron-deficient and imparts basicity (pKa of the conjugate acid is typically in the low single digits). This nitrogen atom is a hydrogen bond acceptor, which can influence solubility in protic solvents.[1]

-

Bromo Group: As an electron-withdrawing group, the bromine atom further reduces the electron density of the pyridine ring and can influence the molecule's pKa. Its presence increases the molecular weight and lipophilicity, generally leading to lower aqueous solubility. The carbon-bromine bond can be susceptible to nucleophilic substitution or photolytic cleavage under certain conditions.[2][3]

-

Cyclopropyl Group: This small, strained aliphatic ring adds steric bulk and significantly increases the molecule's lipophilicity (hydrophobicity), which is expected to decrease its solubility in aqueous media.

-

Methyl Group: This small alkyl group is electron-donating and can slightly modulate the basicity of the pyridine nitrogen. It also contributes to the overall lipophilicity of the molecule.

Based on this structure, we can predict a set of physicochemical properties that will govern its solubility and stability.

| Property | Predicted Characteristic | Rationale |

| Appearance | Likely a solid or high-boiling liquid at room temperature. | Substituted pyridines often have elevated melting/boiling points compared to pyridine itself.[1] |

| Aqueous Solubility | Low. | The combined lipophilic contributions of the bromo, cyclopropyl, and methyl groups are expected to outweigh the hydrophilic nature of the pyridine nitrogen. |

| Organic Solvent Solubility | High in a range of non-polar and polar aprotic solvents. | The "like dissolves like" principle suggests good solubility in solvents such as dichloromethane, ethyl acetate, acetone, and acetonitrile.[4] |

| logP (Octanol-Water Partition Coefficient) | Moderately high. | The presence of three lipophilic substituents points towards a preference for the octanol phase over the aqueous phase. |

| pKa | Weakly basic. | The pyridine nitrogen can be protonated. The exact pKa will be influenced by the electronic effects of the substituents. |

Comprehensive Solubility Profiling

Determining the solubility of 3-Bromo-5-cyclopropyl-4-methylpyridine is a critical first step for any application, from reaction solvent selection to formulation development. The internationally recognized "shake-flask" method is the gold standard for determining equilibrium solubility.[5]

Causality Behind Experimental Design

The choice of solvents and conditions is dictated by the need to understand the molecule's behavior in various relevant environments. Aqueous buffers are used to determine how solubility changes with pH, which is crucial for predicting absorption in the gastrointestinal tract. Organic solvents are chosen to represent a range of polarities encountered in synthesis, purification, and formulation processes. Temperature is maintained at 37 °C for physiological relevance in early-stage drug development.[5]

Experimental Workflow for Solubility Determination

The following diagram outlines a robust workflow for determining the equilibrium solubility of the target compound.

Caption: General Workflow for Forced Degradation Studies.

Detailed Stress Condition Protocols

For each condition, a control sample (protected from the stress condition) should be analyzed concurrently.

-

Hydrolytic Stability:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80 °C.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60-80 °C. The C-Br bond may be susceptible to nucleophilic substitution by hydroxide. [6] * Neutral Hydrolysis: Dissolve the compound in water and heat at 60-80 °C.

-

-

Oxidative Stability:

-

Dissolve the compound in a suitable solvent and add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature. The pyridine nitrogen is a potential site for N-oxidation. [7]3. Photostability:

-

Expose a solution and a solid sample of the compound to a light source that meets ICH Q1B guideline specifications (a combination of cool white fluorescent and near-UV lamps).

-

Halogenated aromatic compounds can be susceptible to photolytic cleavage of the carbon-halogen bond. [2][3]4. Thermal Stability:

-

Expose the solid compound to dry heat at an elevated temperature (e.g., 80 °C or higher, depending on the melting point). Pyridine rings are generally thermally stable but can decompose at very high temperatures. [8][9]

-

Potential Degradation Pathway: Hydrolysis

A plausible degradation pathway under basic hydrolytic stress involves the nucleophilic aromatic substitution of the bromide, a common reaction for halopyridines.

Caption: Hypothetical Hydrolytic Degradation Pathway.

Analytical Methodologies

All solubility and stability studies rely on a robust, validated analytical method for accurate quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.

-

Method Development: A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines to prove it is "stability-indicating." This means the method must be able to resolve the parent compound from all significant degradation products and impurities.

-

Peak Purity: Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is essential to ensure that the parent peak in stressed samples does not co-elute with any degradants.

Summary and Recommendations

3-Bromo-5-cyclopropyl-4-methylpyridine is a molecule with predicted low aqueous solubility and high lipophilicity. Its stability profile must be experimentally determined but potential liabilities include hydrolysis of the C-Br bond and photolytic degradation.

Recommendations for Handling and Storage:

-

Storage: Based on general principles for similar compounds, it should be stored in a well-sealed container, protected from light, in a cool and dry place.

-

Solvent Selection: For synthetic reactions, polar aprotic solvents like acetonitrile, THF, or DMF are likely good choices. For formulation, solubility-enhancing techniques may be required for aqueous delivery.

-

Further Studies: The protocols outlined in this guide provide a clear path for the comprehensive characterization required for any research or development program. The data generated will be crucial for informed decision-making in process development, formulation, and regulatory submissions.

References

-

Wikipedia. Pyridine. [Link]

-

ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240. [Link]

-

Organic Chemistry Portal. Synthesis of N-Heterocycles. [Link]

-

Choudhary, A. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Gogonea, V., & Merz, K. M. (2001). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Journal of the American Chemical Society, 123(12), 2685–2694. [Link]

-

Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]

-

Hughes, C. E., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(14), 11777–11829. [Link]

-

ResearchGate. (2025). Theoretical study on the thermal decomposition of pyridine. [Link]

-

PubMed Central. (2018). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

-

World Health Organization. (2018). Annex 4: Guidance on equilibrium solubility studies. [Link]

-

Canadian Science Publishing. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. [Link]

-

ResearchGate. (2025). Photobiodegradation of halogenated aromatic pollutants. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

ACS Publications. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

PubMed. (1998). Equilibrium and Kinetics of Bromine Hydrolysis. [Link]

-

YouTube. (2025). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

PubMed Central. (1992). Biodegradation of halogenated organic compounds. [Link]

-

ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

MDPI. (2018). N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. [Link]

-

PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]

-

RSC Publishing. (1997). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. [Link]

-

Bentham Science. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]

-

ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

-

Chempanda. (2023). Pyridines deep dive: Properties, structure, synthesis and sources. [Link]

-

ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

ATSDR. (1992). Chapter 6: Analytical Methods. [Link]

-

Jones Research Group. Reduction Reactions and Heterocyclic Chemistry. [Link]

-

RSC Education. (2015). The hydrolysis of 2-bromo-2-methylpropane. [Link]

-

ScholarWorks at WMU. (1982). Kinetics of the Thermal Decomposition of Pyridine. [Link]

-

SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

-

El-Faham, A. (2019). Heterocyclic Compounds. IntechOpen. [Link]

-

University of Calgary. HYDROLYSIS. [Link]

-

AIChE. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]

-

WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

-

YouTube. (2025). Halogenation of Aromatic Compounds MADE EASY!. [Link]

-

ResearchGate. (2000). Halogenated Aromatics: Fate and Microbial Degradation. [Link]

-

ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

-

RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

-

Shaalaa.com. (2016). Discuss the Mechanism of Alkaline Hydrolysis of Bromomethane. [Link]

-

NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

ResearchGate. (2025). Scope of the pyridines. Standard conditions: (i) pyridine (0.2 mmol),... [Link]

-

LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. scirp.org [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. who.int [who.int]

- 6. web.viu.ca [web.viu.ca]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Synthetic Chemist's Guide to Unlocking the Potential of 3-Bromo-5-cyclopropyl-4-methylpyridine: A Core Intermediate for Next-Generation Therapeutics

Abstract

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The substituted pyridine core, in particular, is a privileged scaffold found in numerous approved pharmaceuticals. This technical guide provides an in-depth analysis of the reactivity of the bromine atom in 3-Bromo-5-cyclopropyl-4-methylpyridine, a versatile building block with significant potential for the synthesis of complex molecular architectures. By leveraging established principles of palladium-catalyzed cross-coupling chemistry, researchers can efficiently functionalize this core, paving the way for novel drug candidates. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, mechanistic considerations, and protocol optimization.

Introduction: The Strategic Value of the 3-Bromo-5-cyclopropyl-4-methylpyridine Scaffold

The convergence of a pyridine ring, a cyclopropyl group, and a reactive bromine handle makes 3-Bromo-5-cyclopropyl-4-methylpyridine a highly valuable intermediate in medicinal chemistry. The pyridine nitrogen acts as a hydrogen bond acceptor and a handle for modulating physicochemical properties. The cyclopropyl moiety, a "three-dimensional" phenyl isostere, can enhance metabolic stability, improve potency, and reduce off-target effects by introducing conformational constraints.[1] The bromine atom at the 3-position serves as a versatile linchpin for the introduction of diverse functionalities through a variety of well-established cross-coupling reactions.

This guide will explore the key transformations of the C-Br bond in 3-Bromo-5-cyclopropyl-4-methylpyridine, with a focus on palladium-catalyzed reactions that are central to modern synthetic organic chemistry. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for the selection of catalysts, ligands, and reaction conditions to empower chemists to confidently design and execute synthetic routes.

Foundational Synthesis of the Core Structure

Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity

The reactivity of the C-Br bond in 3-Bromo-5-cyclopropyl-4-methylpyridine is dominated by its utility in palladium-catalyzed cross-coupling reactions. These transformations, which were the subject of the 2010 Nobel Prize in Chemistry, have revolutionized the way chemists construct carbon-carbon and carbon-heteroatom bonds.[4] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C(sp²)-C(sp²) bonds due to the mild reaction conditions, the commercial availability of a vast array of boronic acids and their derivatives, and the generally low toxicity of the boron-containing byproducts.[7][8]

Mechanistic Insight: The key to a successful Suzuki-Miyaura coupling lies in the choice of base, which activates the boronic acid for transmetalation, and the ligand, which stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle. For an electron-rich and potentially sterically hindered substrate like 3-Bromo-5-cyclopropyl-4-methylpyridine, a bulky, electron-rich phosphine ligand is often beneficial.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk tube, add 3-Bromo-5-cyclopropyl-4-methylpyridine (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or a more active pre-catalyst, and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. The reaction mixture should be thoroughly degassed by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Data Presentation: Expected Outcomes for Suzuki-Miyaura Coupling

| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | >85 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 90 | >90 |

| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 85 | >80 |

Note: The data presented in this table are hypothetical and based on typical yields for Suzuki-Miyaura reactions of similar bromopyridine substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the coupling partners.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has become the premier method for the synthesis of arylamines, offering a broad substrate scope and high functional group tolerance.[9][10][11][12] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline and related motifs are present in a vast number of bioactive molecules.

Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig amination is similar to that of other cross-coupling reactions, with the key difference being the nature of the nucleophile.[9] The choice of base is critical, as it must be strong enough to deprotonate the amine or the palladium-amine complex but not so strong as to cause unwanted side reactions. The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include less reactive aryl chlorides and a wider range of amines.[10][11]

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, charge a vial with a palladium pre-catalyst (e.g., a G3-XPhos pre-catalyst, 1-3 mol%), a suitable ligand if not using a pre-catalyst, and the base (e.g., NaOt-Bu, LHMDS, 1.2-1.5 equiv). Add 3-Bromo-5-cyclopropyl-4-methylpyridine (1.0 equiv) and the amine (1.1-1.3 equiv).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) and seal the vial.

-

Reaction Execution: Remove the vial from the glovebox and heat with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction by LC-MS.

-

Work-up and Purification: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and carefully quench with water. Extract the aqueous layer with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by flash chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and can be found in various natural products and functional materials.[13]

Mechanistic Insight: This reaction typically involves a dual catalytic system of a palladium complex and a copper(I) salt. The palladium catalyst activates the aryl halide, while the copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. The use of a base, typically an amine such as triethylamine or diisopropylethylamine, is essential to neutralize the HX formed during the reaction.

Experimental Protocol: A Representative Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask, add 3-Bromo-5-cyclopropyl-4-methylpyridine (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-3 mol%), and a copper(I) salt like CuI (2-5 mol%).

-

Reagent Addition: Add the terminal alkyne (1.2-1.5 equiv) and a degassed solvent/base mixture, such as THF and triethylamine.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with an organic solvent. The filtrate is concentrated, and the residue is purified by column chromatography.

Mechanistic Considerations and Potential Challenges

While palladium-catalyzed cross-coupling reactions are generally robust, the specific electronic and steric properties of 3-Bromo-5-cyclopropyl-4-methylpyridine can influence reactivity. The pyridine nitrogen can potentially coordinate to the palladium center, which may in some cases inhibit catalysis.[14] The choice of a suitable ligand is therefore crucial to modulate the reactivity of the catalyst and prevent the formation of inactive palladium species. For substrates prone to catalyst deactivation, the use of highly active pre-catalysts or specialized ligands may be necessary to achieve high conversions and yields.[15]

Conclusion and Future Outlook

3-Bromo-5-cyclopropyl-4-methylpyridine is a strategically designed building block that offers a wealth of opportunities for the synthesis of novel and complex molecules. The bromine atom at the 3-position is a versatile handle that can be efficiently transformed through a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the mechanistic principles that govern these transformations and carefully selecting the appropriate catalysts, ligands, and reaction conditions, chemists can unlock the full synthetic potential of this valuable intermediate. As the demand for novel therapeutic agents continues to grow, the judicious use of such well-designed building blocks will be instrumental in accelerating the drug discovery process.

References

- Liu, R. Synthesis method of 3-bromo-5-methylpyridine. CN105218499A.

- Molander, G. A., & Dreher, S. D. (2007). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. Organic letters, 8(20), 4685–4688.

- Zucca, A., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 23(1), 125-131.

- Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.

- Fun, H.-K., et al. (2016). 3,5-Dibromo-4-methylpyridine.

- BenchChem. (2025). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. BenchChem.

- Cid, J., et al. (2003). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 59(15), 2567-2574.

- Grokipedia. (n.d.).

- Pfizer Inc. (1995).

- Neurocrine Biosciences, Inc. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1.

- PubChem. (n.d.). 3-bromo-5-fluoro-4-methylpyridine. PubChem.

-

Zhang, Q., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][2][16][17]triazolo[4,3-d][2][17]diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design, 97(5), 1015-1025.

- Devarie-Baez, N. O., et al. (2019). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.

- PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. PubChem.

- PubChem. (n.d.). 3-Bromo-4-cyclopropyl-5-methylpyridine. PubChem.

- Jutand, A. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(19), 15485-15553.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.

- Pipzine Chemicals. (n.d.). 3-Bromo-5-cyclopropylpyridine. Pipzine Chemicals.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Taly, A., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8583–8621.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

- Wikipedia. (n.d.).

- Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955-1969.

- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.

- Carrow, B. P. (2011).

- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.

- ChemistryIsLife. (2025).

- Chen, C.-A., et al. (2014). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry, 79(14), 6437–6447.

- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

- Chemistry LibreTexts. (2023).

- Aminov, J. (2020). Organometallics 5: Suzuki Reaction. YouTube.

- Sigma-Aldrich. (n.d.). 3-Bromo-4-methylpyridine 96%. Sigma-Aldrich.

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 4. nobelprize.org [nobelprize.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electronic Effects of Substituents in 3-Bromo-5-cyclopropyl-4-methylpyridine

Distribution: For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic landscape of 3-Bromo-5-cyclopropyl-4-methylpyridine, a molecule of significant interest in medicinal chemistry and materials science. Understanding the intricate interplay of the bromo, cyclopropyl, and methyl substituents on the electron-deficient pyridine core is paramount for predicting reactivity, designing novel synthetic pathways, and rationally developing new chemical entities with tailored properties. This document moves beyond a cursory overview to deliver field-proven insights into the causality behind the electronic behavior of this fascinating heterocycle.

The Pyridine Core: An Electron-Deficient Scaffold

The pyridine ring, an isostere of benzene, is an aromatic heterocycle where one CH group is replaced by a nitrogen atom. This substitution has profound electronic consequences. The more electronegative nitrogen atom exerts a strong negative inductive effect (-I), withdrawing electron density from the ring and rendering it electron-deficient. This inherent electron deficiency makes pyridine less susceptible to electrophilic aromatic substitution compared to benzene and more prone to nucleophilic attack. The lone pair of electrons on the nitrogen is not part of the aromatic sextet and is responsible for the basicity of pyridine.

Deconstructing the Substituent Effects

The electronic properties of 3-Bromo-5-cyclopropyl-4-methylpyridine are a composite of the individual contributions of each substituent and their relative positions on the pyridine ring. These effects can be broadly categorized into inductive and resonance effects.

The Bromo Substituent at the 3-Position: A Tale of Two Effects

The bromine atom at the 3-position exhibits a dual electronic nature.[1][2]

-

Inductive Effect (-I): Bromine is an electronegative atom, and it withdraws electron density from the pyridine ring through the sigma bond.[1] This deactivating effect is felt throughout the ring but is strongest at the adjacent carbon atoms.

-

Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in p-orbitals that can be delocalized into the aromatic π-system.[3] This electron-donating resonance effect counteracts the inductive withdrawal. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect.[3]

In the meta-position (relative to the nitrogen), the resonance effect of the bromine atom is less pronounced compared to the ortho and para positions. Therefore, the electron-withdrawing inductive effect is the dominant electronic influence of the bromine at the 3-position.

The Methyl Substituent at the 4-Position: An Electron-Donating Anchor

The methyl group at the 4-position is a classic example of an electron-donating group.[1]

-

Inductive Effect (+I): Alkyl groups are known to be electron-donating through induction, pushing electron density into the ring and increasing its nucleophilicity.[1]

-

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the pyridine ring. This effect also contributes to the overall electron-donating nature of the methyl group.

Positioned para to the nitrogen atom, the electron-donating effects of the methyl group are maximized, effectively counteracting the electron-withdrawing nature of the pyridine ring and the bromo substituent.

The Cyclopropyl Substituent at the 5-Position: A Unique Electronic Contributor

The cyclopropyl group is a fascinating substituent with unique electronic properties that are not as straightforward as a simple alkyl group. It can donate electrons through conjugation with the aromatic ring, a property attributed to the high p-character of its C-C bonds. This allows the cyclopropyl group to behave similarly to a double bond in its ability to extend a π-system.

-

Inductive and Resonance Effects: The cyclopropyl group is considered to be electron-donating.[4] This is reflected in its negative Hammett constants (σ_m = -0.07, σ_p = -0.21), indicating its ability to stabilize a positive charge that develops in the ring during a reaction.[4]

The positioning of the cyclopropyl group at the 5-position (meta to the nitrogen) means its electronic influence is primarily transmitted through inductive effects, though some resonance interaction with the rest of the substituted ring system is still possible.

The Combined Electronic Landscape of 3-Bromo-5-cyclopropyl-4-methylpyridine

The overall electronic character of 3-Bromo-5-cyclopropyl-4-methylpyridine is a nuanced balance of the competing and cooperating effects of its substituents.

-

Electron Density Modulation: The electron-donating methyl and cyclopropyl groups work in concert to increase the electron density of the pyridine ring, partially mitigating the deactivating effects of the nitrogen heteroatom and the bromo substituent. The methyl group at the 4-position will have the most significant activating effect.

-

Basicity: The electron-donating methyl and cyclopropyl groups will increase the electron density on the nitrogen atom, thereby increasing the basicity of the pyridine ring compared to unsubstituted pyridine. Conversely, the electron-withdrawing bromine atom will slightly decrease the basicity. The net effect will likely be an increase in basicity due to the combined strength of the two electron-donating groups.

-

Reactivity: The increased electron density from the methyl and cyclopropyl groups will make the ring more susceptible to electrophilic attack than a simple halopyridine. The directing effects of the substituents will guide the regioselectivity of such reactions. For electrophilic substitution, the positions ortho and para to the activating methyl and cyclopropyl groups and meta to the deactivating bromo group will be favored.

The interplay of these electronic effects is visually summarized in the following diagram:

Caption: Interplay of electronic effects in 3-Bromo-5-cyclopropyl-4-methylpyridine.

Quantitative Analysis of Electronic Effects

To move from a qualitative to a quantitative understanding, we can utilize Hammett substituent constants. These empirically derived values provide a measure of the electron-donating or electron-withdrawing ability of a substituent.

| Substituent | Position | Hammett Constant (σ_p) | Hammett Constant (σ_m) |

| Bromo | 3- (meta-like) | +0.232[2] | +0.393[2] |

| Methyl | 4- (para-like) | -0.170[2] | -0.069[2] |

| Cyclopropyl | 5- (meta-like) | -0.21[4] | -0.07[4] |

Note: The positions on the pyridine ring are designated as "like" their benzene counterparts relative to a reacting center. The actual Hammett values for pyridine can vary, but these provide a good approximation.

The positive σ value for the bromo group confirms its electron-withdrawing nature, while the negative σ values for the methyl and cyclopropyl groups quantify their electron-donating character.

Experimental Protocols for Characterization

The electronic properties of 3-Bromo-5-cyclopropyl-4-methylpyridine can be experimentally verified and further elucidated through a variety of spectroscopic and physical chemistry techniques.

Synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine

A plausible synthetic route could involve the construction of the substituted pyridine ring followed by bromination. For example, a Hantzsch-type pyridine synthesis could be employed using appropriate precursors, followed by regioselective bromination.

Step-by-Step Protocol (Illustrative):

-

Hantzsch Pyridine Synthesis:

-

Combine an appropriate β-dicarbonyl compound, an aldehyde bearing the cyclopropyl group, and an enamine derived from an acetone equivalent in a suitable solvent (e.g., ethanol).

-

Add a nitrogen source, such as ammonia or ammonium acetate.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the dihydropyridine intermediate.

-

Oxidize the dihydropyridine to the corresponding pyridine using an oxidizing agent such as nitric acid or manganese dioxide.

-

Purify the resulting 4-cyclopropyl-5-methylpyridine by column chromatography.

-

-

Regioselective Bromination:

-

Dissolve the 4-cyclopropyl-5-methylpyridine in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at a controlled temperature.

-

The directing effects of the methyl and cyclopropyl groups will favor bromination at the 3-position.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction and work up the mixture to isolate the crude product.

-

Purify 3-Bromo-5-cyclopropyl-4-methylpyridine by column chromatography or recrystallization.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will provide information about the chemical environment of the protons on the pyridine ring and the substituents. The chemical shifts of the ring protons will be indicative of the electron density at their respective positions.

-

¹³C NMR will reveal the chemical shifts of the carbon atoms in the ring, offering further insight into the electronic distribution.

-

-

Infrared (IR) Spectroscopy:

-

The C=N and C=C stretching vibrations of the pyridine ring will be sensitive to the electronic effects of the substituents.

-

-

UV-Vis Spectroscopy:

-

The λ_max of the π→π* transitions will be affected by the substituents. Electron-donating groups typically cause a bathochromic (red) shift.

-

pKa Determination

The basicity of the pyridine nitrogen can be quantified by measuring the pKa of its conjugate acid.

Step-by-Step Protocol:

-

Prepare a standard solution of 3-Bromo-5-cyclopropyl-4-methylpyridine of known concentration in a suitable solvent (e.g., water or a water/alcohol mixture).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Monitor the pH of the solution using a calibrated pH meter as a function of the volume of acid added.

-

Plot the pH versus the volume of titrant.

-

The pKa is the pH at which half of the pyridine has been protonated (the half-equivalence point).

Caption: Workflow for the experimental determination of pKa.

Conclusion: A Tunable Scaffold for Advanced Applications